2-Bromopropane-13C3 chemical properties and molecular weight
2-Bromopropane-13C3 chemical properties and molecular weight
An In-depth Technical Guide to 2-Bromopropane-¹³C₃: Properties, Applications, and Experimental Considerations
Authored by a Senior Application Scientist
Abstract: 2-Bromopropane-¹³C₃ is a stable isotope-labeled analogue of 2-bromopropane, a versatile reagent in organic synthesis. The incorporation of three ¹³C atoms into the isopropyl moiety provides a powerful tool for researchers in chemistry and drug development. This guide offers a comprehensive overview of the chemical and physical properties of 2-Bromopropane-¹³C₃, delves into its critical applications in mechanistic studies and quantitative analysis, and provides insights into its reactivity and safe handling. The strategic use of this isotopically labeled compound enables the unambiguous elucidation of reaction pathways and metabolic fates, which is indispensable for modern chemical and pharmaceutical research.
Core Chemical and Physical Properties
2-Bromopropane-¹³C₃ is structurally identical to its unlabeled counterpart, but its increased mass and nuclear magnetic resonance activity, due to the ¹³C isotopes, are key to its utility.[1] The fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | (¹³CH₃)₂¹³CHBr | [2][3] |
| Molecular Weight | 125.97 g/mol | [2][3] |
| CAS Number (Labeled) | 220505-11-3 | [2][4][5] |
| CAS Number (Unlabeled) | 75-26-3 | [2][3] |
| Appearance | Clear, colorless liquid | [4][] |
| Chemical Purity | Typically ≥98% | [2] |
| Isotopic Purity | Typically 99 atom % ¹³C | [] |
| Synonyms | Isopropyl bromide-¹³C₃ | [2][3] |
| Boiling Point (Unlabeled) | 59-60 °C | [7][8] |
| Melting Point (Unlabeled) | -89.0 °C | [7][9] |
| Density (Unlabeled) | 1.31 g/mL at 20 °C | [7] |
Molecular Structure
The structure consists of a central carbon atom bonded to a bromine atom, a hydrogen atom, and two methyl groups. In 2-Bromopropane-¹³C₃, all three carbon atoms are the heavy isotope ¹³C.
Caption: Molecular structure of 2-Bromopropane-¹³C₃.
Spectroscopic and Analytical Characterization
The primary utility of stable isotope labeling lies in its detectability by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
For unlabeled 2-bromopropane, symmetry results in only two distinct signals in the ¹³C NMR spectrum: one for the two equivalent methyl (CH₃) carbons and one for the methine (CHBr) carbon.[10]
In contrast, 2-Bromopropane-¹³C₃, with 99% enrichment, will exhibit strong signals for all three carbon atoms. The key distinguishing feature will be the presence of ¹³C-¹³C spin-spin coupling, which will split the signals into complex multiplets. This provides definitive proof of the isotopic labeling and connectivity within the molecule.
-
Expected Chemical Shifts: The chemical shifts will be nearly identical to the unlabeled compound.[10]
-
¹³CHBr Carbon: Expected around 45 ppm.
-
¹³CH₃ Carbons: Expected around 28 ppm.
-
-
Significance: The presence of these signals and their coupling patterns confirms the successful synthesis of the labeled material and is a critical quality control parameter.
Mass Spectrometry (MS)
Mass spectrometry differentiates molecules based on their mass-to-charge ratio (m/z). The introduction of three ¹³C atoms results in a predictable mass shift.
-
Unlabeled 2-Bromopropane (C₃H₇Br): Molecular weight is ~122.99 g/mol .[9][11]
-
Labeled 2-Bromopropane-¹³C₃ (¹³C₃H₇Br): Molecular weight is ~125.97 g/mol .[2][3]
This mass difference of +3 amu is easily resolved by modern mass spectrometers, allowing for its use as an internal standard in quantitative assays.
Applications in Research and Drug Development
The unique properties of 2-Bromopropane-¹³C₃ make it an invaluable tool for elucidating complex chemical and biological processes.
Elucidation of Reaction Mechanisms
2-Bromopropane is a classic substrate for studying nucleophilic substitution (Sₙ2) and elimination (E2) reactions.[12][13] By using the ¹³C₃-labeled variant, chemists can precisely track the fate of the isopropyl group through a reaction sequence.
For example, in a reaction where the isopropyl group is transferred to a nucleophile, MS analysis of the product will show a mass increase corresponding to the ¹³C₃-isopropyl moiety, confirming the reaction pathway and ruling out alternative mechanisms.
Caption: Tracking a ¹³C₃-labeled group in an Sₙ2 reaction.
Quantitative Analysis using Isotope Dilution Mass Spectrometry (IDMS)
A critical application is its use as an internal standard for the accurate quantification of unlabeled 2-bromopropane or its derivatives in complex matrices, such as pharmaceutical preparations or environmental samples.[] The IDMS workflow is a gold-standard quantitative technique.
Experimental Protocol: Quantification of 2-Bromopropane using IDMS
-
Standard Preparation: Prepare a stock solution of 2-Bromopropane-¹³C₃ with a precisely known concentration.
-
Sample Spiking: Add a known volume of the ¹³C₃ internal standard solution to the unknown sample containing unlabeled 2-bromopropane.
-
Extraction & Analysis: Process the sample (e.g., via liquid-liquid extraction or solid-phase extraction) and analyze it using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Monitor the specific m/z values for both the unlabeled analyte and the ¹³C₃-labeled standard. The ratio of the peak areas is directly proportional to the concentration of the unlabeled analyte. Because the standard and analyte behave almost identically during sample preparation and analysis, this method corrects for sample loss and matrix effects, yielding highly accurate and precise results.
Caption: Workflow for Isotope Dilution Mass Spectrometry.
Probing Metabolic Pathways
While 2-bromopropane itself is not a therapeutic agent, it serves as a building block for more complex molecules in the pharmaceutical and agrochemical industries.[7][14][15] Synthesizing a drug candidate using 2-Bromopropane-¹³C₃ allows researchers to trace the metabolic fate of the isopropyl moiety in vitro or in vivo. This is crucial for identifying metabolites, understanding drug clearance mechanisms, and assessing potential bioaccumulation, all of which are critical components of drug development.
Synthesis and Reactivity
Synthesis
2-Bromopropane is typically synthesized by reacting isopropanol with hydrobromic acid (HBr).[7][9] The synthesis of 2-Bromopropane-¹³C₃ follows the same principle, requiring the use of ¹³C-labeled isopropanol as the starting material.
Reactivity
As a secondary alkyl halide, 2-bromopropane undergoes both nucleophilic substitution and elimination reactions. The reaction outcome is highly dependent on the reaction conditions.[13]
-
Nucleophilic Substitution (Sₙ2): Favored by strong, non-bulky nucleophiles and polar aprotic solvents. This is the primary reaction used to introduce the isopropyl group onto other molecules.[7]
-
Elimination (E2): Favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and high temperatures. This reaction yields propene gas.[13] The use of a concentrated solution of NaOH or KOH in ethanol also promotes elimination.[13]
Understanding the competition between these two pathways is essential for any chemist utilizing this reagent in synthesis.
Safety and Handling
2-Bromopropane, including its isotopically labeled form, presents significant health and safety hazards. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Hazards:
-
Flammability: Highly flammable liquid and vapor.[3] Keep away from heat, sparks, and open flames.[3]
-
Reproductive Toxicity: May damage fertility or the unborn child.[2][3]
-
Organ Toxicity: May cause damage to the central nervous system, heart, liver, and kidneys through prolonged or repeated exposure.[2][3]
-
Carcinogenicity: Classified by IARC as a Group 2A carcinogen, probably carcinogenic to humans.[16]
-
-
Storage: Store at room temperature in a tightly sealed container, away from light, moisture, strong oxidizing agents, and strong bases.[2][3]
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[3]
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